2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a chemical compound that belongs to the class of amides. It is a white crystalline solid that has a molecular formula of C23H28N2O2. This compound has been extensively studied for its potential applications in various scientific fields.
Scientific Research Applications
Antisecretory Activity
Compounds related to "2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide" have been synthesized and evaluated for their gastric acid antisecretory activity. Specifically, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, with structural similarities, have demonstrated potent antisecretory activity against histamine-induced gastric acid secretion, indicating potential applications in the development of antiulcer agents (I. Ueda et al., 1991).
Tautomerism and Intramolecular Hydrogen Bonding
Research has also explored the tautomeric equilibrium and intramolecular hydrogen bonding in compounds with structural elements similar to "2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide." These studies provide insights into the chemical behavior and potential pharmacological applications of these compounds, emphasizing their significance in molecular design and drug discovery (H. Nazır et al., 2000).
Chymotrypsin Inhibitory and Antimicrobial Activity
Compounds extracted from Jolyna laminarioides, similar in structure to "2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide," have shown chymotrypsin inhibitory activity and effectiveness against Escherichia coli and Shigella boydii. These findings suggest potential applications in the development of antimicrobial and enzyme inhibition-based therapies (Atta-ur-rahman et al., 1997).
Corrosion Inhibition
Further applications include the use of Schiff bases, structurally similar to the compound , as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the understanding of how molecular structure affects corrosion inhibition, offering potential for the development of more effective industrial corrosion inhibitors (Manilal Murmu et al., 2019).
Mechanism of Action
Target of Action
The primary target of the compound 2-phenoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}propanamide is currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
properties
IUPAC Name |
2-phenoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(25-19-5-3-2-4-6-19)20(24)22-15-17-9-13-23(14-10-17)18-7-11-21-12-8-18/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWWVPVWHMAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCN(CC1)C2=CC=NC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide |
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